4-Fluoro-3-nitrobenzyl alcohol

Catalog No.
S799780
CAS No.
20274-69-5
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzyl alcohol

CAS Number

20274-69-5

Product Name

4-Fluoro-3-nitrobenzyl alcohol

IUPAC Name

(4-fluoro-3-nitrophenyl)methanol

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2

InChI Key

MKWJZTFMDWSRIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

Synonyms

4-Fluoro-3-nitro-benzenemethanol; (4-Fluoro-3-nitrophenyl)methanol

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])F

The exact mass of the compound 4-Fluoro-3-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-3-nitrobenzyl alcohol is a highly versatile, trifunctional aromatic building block widely procured for advanced organic synthesis and active pharmaceutical ingredient (API) manufacturing. Characterized by a primary hydroxymethyl group, an electron-withdrawing nitro group, and an activated fluorine atom, this compound serves as a critical precursor for complex heterocycles and kinase inhibitors. Its primary procurement value lies in its orthogonal reactivity, allowing chemists to perform sequential modifications—such as benzylic functionalization, nucleophilic aromatic substitution (SNAr), and nitro reduction—without the need for cumbersome protecting group strategies [1]. As a stable solid at room temperature, it offers excellent handling characteristics for both bench-scale discovery and bulk process chemistry.

Substituting 4-fluoro-3-nitrobenzyl alcohol with closely related analogs often leads to significant process inefficiencies and lower overall yields. Replacing the fluorine atom with a chlorine (as in 4-chloro-3-nitrobenzyl alcohol) drastically reduces the kinetics of nucleophilic aromatic substitution (SNAr), requiring harsher basic conditions and elevated temperatures that can degrade sensitive intermediates [1]. Conversely, attempting to use 4-fluoro-3-nitrobenzaldehyde as a direct substitute introduces handling challenges, as the aldehyde is prone to auto-oxidation during storage and requires an additional reductive step if a benzylic ether or halide is the ultimate target [2]. Procuring the exact fluorinated alcohol ensures optimal reactivity, stability, and step-economy.

Accelerated Nucleophilic Aromatic Substitution (SNAr) Kinetics

In the synthesis of complex active pharmaceutical ingredients, the leaving group at the 4-position critically dictates process conditions. 4-Fluoro-3-nitrobenzyl alcohol demonstrates vastly accelerated SNAr reactivity compared to the baseline 4-chloro-3-nitrobenzyl alcohol. The high electronegativity of fluorine better stabilizes the Meisenheimer complex intermediate, allowing for rapid displacement by amines or alkoxides under milder basic conditions (e.g., ambient to 60 °C), minimizing degradation of sensitive intermediates [1].

Evidence DimensionSNAr Leaving Group Reactivity
Target Compound DataHigh reactivity (F leaving group); enables mild conditions (ambient to 60 °C)
Comparator Or Baseline4-Chloro-3-nitrobenzyl alcohol (requires elevated temperatures >100 °C or stronger bases)
Quantified DifferenceSignificantly lower activation energy barrier for nucleophilic attack
ConditionsDisplacement by N, O, or S nucleophiles in polar aprotic solvents

Allows procurement teams to select a precursor that reduces energy costs, shortens cycle times, and prevents thermal degradation during API synthesis.

Enhanced Storage Stability and Synthetic Versatility vs. Aldehyde Precursors

When selecting a building block for benzylic functionalization, 4-fluoro-3-nitrobenzyl alcohol offers greater shelf stability compared to 4-fluoro-3-nitrobenzaldehyde. The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid upon prolonged air exposure. In contrast, the alcohol form is highly stable and can be directly utilized in Mitsunobu reactions or quantitatively converted to the benzyl bromide (via CBr4/PPh3) immediately prior to use, streamlining workflows [1].

Evidence DimensionOxidative Stability and Handling
Target Compound DataStable primary alcohol; resistant to auto-oxidation
Comparator Or Baseline4-Fluoro-3-nitrobenzaldehyde (prone to air oxidation to carboxylic acid)
Quantified DifferenceExtended shelf-life and elimination of pre-reaction purification steps
ConditionsStandard ambient storage and handling in atmospheric conditions

Reduces waste and avoids the need for rigorous inert-gas storage, streamlining bulk procurement and laboratory inventory management.

Trifunctional Orthogonality for Streamlined Multi-Step Synthesis

4-Fluoro-3-nitrobenzyl alcohol is highly valued for its three orthogonal reactive sites: a primary alcohol, an SNAr-active aryl fluoride, and a reducible nitro group. This specific combination allows for sequential, chemoselective modifications without the need for protecting groups. For instance, the benzylic alcohol can be etherified, followed by SNAr displacement of the fluorine, and subsequent reduction of the nitro group to an aniline for cyclization into complex scaffolds [1]. Substituting this with 3-nitrobenzyl alcohol removes the SNAr capability, requiring longer, less efficient synthetic routes.

Evidence DimensionOrthogonal Reactive Sites
Target Compound Data3 distinct sites (OH, F, NO2) enabling sequential functionalization
Comparator Or Baseline3-Nitrobenzyl alcohol (lacks the SNAr-active F site)
Quantified DifferenceEliminates multiple synthetic steps (e.g., halogenation or protecting group manipulations)
ConditionsMulti-step API scaffold synthesis

Procuring a pre-functionalized, orthogonal building block drastically reduces total step count and improves overall yield in drug discovery campaigns.

Synthesis of Multi-Kinase Inhibitors

Leveraging the SNAr-active fluorine and reducible nitro group, this compound is ideal for building complex aniline-derived kinase inhibitors (e.g., AXL inhibitors or styrylsulfonyl derivatives). The mild SNAr conditions prevent degradation of advanced intermediates [1].

Orthogonal Heterocycle Assembly

Highly recommended for the construction of quinazolines, benzimidazoles, and indoles where sequential, protecting-group-free functionalization is required. The three distinct reactive sites allow for rapid scaffold diversification [2].

Benzylic Alkylation and Etherification Workflows

Direct utilization of the stable primary alcohol in Mitsunobu reactions or quantitative conversion to benzyl halides for SN2 couplings in library generation, avoiding the instability issues associated with aldehyde precursors [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-nitrobenzyl alcohol

Dates

Last modified: 08-15-2023

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